(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
The compound “(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide” features a benzothiazole core annulated with a sulfamoyl group at position 6 and an allyl substituent at position 3. The Z-configuration of the imine (ylidene) group is critical for its stereoelectronic properties. The acetamide moiety is linked to a 1,3-dioxoisoindolin-2-yl group, introducing additional hydrogen-bonding and π-stacking capabilities.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5S2/c1-2-9-23-15-8-7-12(31(21,28)29)10-16(15)30-20(23)22-17(25)11-24-18(26)13-5-3-4-6-14(13)19(24)27/h2-8,10H,1,9,11H2,(H2,21,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOHMRVEFHKPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of benzo[d]thiazole derivatives known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 419.5 g/mol. The structure features a thiazole ring, an allyl group, and a sulfonamide moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 887202-55-3 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to benzo[d]thiazole derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 0.74 to 10.0 µg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines . The specific activity of this compound against these cell lines remains to be elucidated but is anticipated based on structural similarities.
Antimicrobial Activity
Compounds containing thiazole rings have been reported to possess significant antimicrobial properties. For example, research indicates that similar thiazole derivatives exhibit potent antibacterial and antifungal activities with minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL . The sulfonamide group in this compound may contribute to its antimicrobial efficacy by inhibiting bacterial growth.
While specific mechanisms for this compound have not been fully characterized, related compounds have demonstrated various mechanisms including:
- Inhibition of Enzymatic Activity : Many thiazole derivatives inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
- Interference with DNA Synthesis : Some compounds disrupt DNA replication in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at specific phases, preventing proliferation.
Case Studies
Several studies have documented the biological activities of structurally similar compounds:
- Cytotoxicity Against Cancer Cell Lines :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzo[d]thiazole Family
Compound A: 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide ()
- Core Structure : Retains the benzo[d]thiazole scaffold but substitutes the 3-allyl and 6-sulfamoyl groups with 5,6-dimethyl and a sulfamoylphenyl acetamide.
- The amino (NH) group in Compound A vs. the ylidene (C=N) group in the target compound alters electronic properties, influencing binding affinity to targets like carbonic anhydrase .
- Spectroscopic Data :
Compound B : (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide ()
- Core Structure : Shares the Z-configuration, 3-allyl, and 6-sulfamoyl groups but replaces the dioxoisoindolin acetamide with a methylsulfonylbenzamide.
- Key Differences :
Heterocyclic Acetamide Derivatives
Compound C : (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide ()
- Core Structure : Substitutes benzo[d]thiazole with isoxazole and oxoindolin-ylidene groups.
- Key Differences :
Compound D : (S)-2-(benzo[d]isoxazol-3-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide ()
- Core Structure : Features a benzo[d]isoxazole and complex indazole-pyridine substituents.
- The presence of fluorophenyl groups enhances metabolic stability but reduces solubility .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectroscopic Signatures
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
